molecular formula C12H18N2 B14852011 9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine CAS No. 886367-44-8

9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Cat. No.: B14852011
CAS No.: 886367-44-8
M. Wt: 190.28 g/mol
InChI Key: UUVLDVSEGTZIJQ-UHFFFAOYSA-N
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Description

9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a heterocyclic compound that belongs to the benzazepine family Benzazepines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . This method provides a straightforward route to the desired benzazepine structure.

Industrial Production Methods

Industrial production of benzazepines often employs one-pot synthesis techniques to streamline the process and reduce costs. These methods may involve the recyclization of small and medium carbo- or heterocycles, as well as multicomponent heterocyclization reactions . The choice of method depends on the desired yield, purity, and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzazepines .

Scientific Research Applications

9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, benzazepines are known to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

886367-44-8

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

9-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

InChI

InChI=1S/C12H18N2/c1-2-9-5-3-6-10-11(13)7-4-8-14-12(9)10/h3,5-6,11,14H,2,4,7-8,13H2,1H3

InChI Key

UUVLDVSEGTZIJQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(CCCN2)N

Origin of Product

United States

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